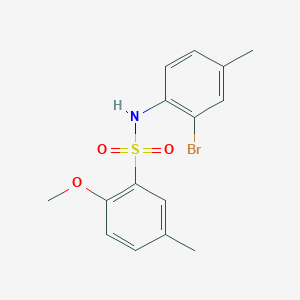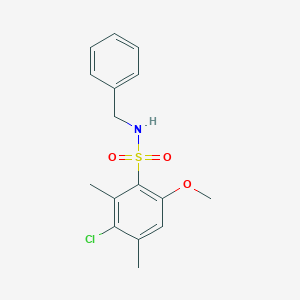
N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as Br-MPG or Br-PMBS, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry due to their diverse biological activities. Br-MPG has been shown to exhibit potent anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. Moreover, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
In inflammation, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB and MAPK signaling pathways. Moreover, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the migration and adhesion of immune cells such as T cells and macrophages.
In microbiology, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to disrupt bacterial cell membrane integrity by binding to the lipid bilayer and inducing membrane depolarization. Moreover, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit bacterial DNA synthesis and protein synthesis by targeting bacterial topoisomerases and ribosomes.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce angiogenesis. Moreover, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to enhance the immune response by activating T cells and natural killer cells.
In inflammation, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to reduce oxidative stress, inhibit the activation of the NLRP3 inflammasome, and promote the production of anti-inflammatory cytokines such as IL-10. Moreover, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to enhance tissue repair and regeneration by promoting the proliferation of stem cells and fibroblasts.
In microbiology, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit bactericidal activity against both Gram-positive and Gram-negative bacteria. Moreover, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to reduce bacterial virulence by inhibiting the production of bacterial toxins and biofilms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages as a research tool in the laboratory. Firstly, it is readily available and can be synthesized in large quantities with high purity. Secondly, it exhibits potent biological activity at low concentrations, making it a cost-effective research tool. Thirdly, it is stable under a wide range of conditions, making it suitable for long-term storage and transportation.
However, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide also has some limitations as a research tool. Firstly, it has a relatively short half-life in vivo, which limits its therapeutic potential. Secondly, it exhibits some degree of toxicity at high concentrations, which may limit its use in certain applications. Finally, its mechanism of action is not fully understood, which limits our ability to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide. Firstly, further studies are needed to elucidate its mechanism of action in cancer, inflammation, and microbiology. Secondly, studies are needed to optimize its pharmacokinetic and pharmacodynamic properties for therapeutic applications. Thirdly, studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Finally, studies are needed to explore its potential applications in other fields of medicine, such as neurology and cardiology.
Conclusion:
In conclusion, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide is a promising research tool with potent biological activity in cancer, inflammation, and microbiology. Its mechanism of action is not fully understood, but it is believed to involve multiple pathways. Further research is needed to optimize its therapeutic potential and evaluate its safety and efficacy in animal models and clinical trials.
Synthesemethoden
The synthesis of N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 2-bromo-4-methylphenol with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group by the hydroxyl group of the phenol, followed by the formation of a sulfonamide linkage between the sulfonyl group and the amine group of the resulting compound. The final product is obtained by purification through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. In addition, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments.
In the field of inflammation research, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis. Moreover, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages.
In the field of microbiology, N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit potent antimicrobial activity against a wide range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. This compound has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth in vitro and in vivo.
Eigenschaften
Produktname |
N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C15H16BrNO3S |
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
N-(2-bromo-4-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-4-6-13(12(16)8-10)17-21(18,19)15-9-11(2)5-7-14(15)20-3/h4-9,17H,1-3H3 |
InChI-Schlüssel |
VUYBNQWAZFTOPS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=C(C=C2)C)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=C(C=C2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















